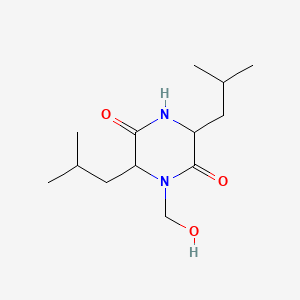
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is often synthesized by the condensation of α-haloketones with thioamides.
Coupling of the Furan and Thiazole Rings: The furan and thiazole rings are coupled through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furo(2,3-d)thiazole-5-carboxylic acid: Lacks the ethyl ester group.
2-Furanylcarbonylamino derivatives: Similar structure but different functional groups.
Uniqueness
Furo(2,3-d)thiazole-5-carboxylic acid, 2-((2-furanylcarbonyl)amino)-, ethyl ester is unique due to its combination of furan and thiazole rings with an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68967-52-2 |
|---|---|
Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O5S/c1-2-18-12(17)8-6-9-11(20-8)15-13(21-9)14-10(16)7-4-3-5-19-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
KYIGJDYQFZPSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)








![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)

![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)

